molecular formula C15H22N2O3 B5515874 4-Nitro-N-(tert-octyl)benzamide CAS No. 101354-47-6

4-Nitro-N-(tert-octyl)benzamide

Cat. No.: B5515874
CAS No.: 101354-47-6
M. Wt: 278.35 g/mol
InChI Key: OACGEWWFPVXRGO-UHFFFAOYSA-N
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Description

4-Nitro-N-(tert-octyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) at the 4-position of the benzene ring and a tert-octyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(tert-octyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with tert-octylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve recrystallization or chromatography techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-(tert-octyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as hydroxide ions (OH-), methoxide ions (CH3O-)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed:

    Reduction: 4-Amino-N-(tert-octyl)benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Hydrolysis: 4-Nitrobenzoic acid and tert-octylamine

Scientific Research Applications

Chemistry: 4-Nitro-N-(tert-octyl)benzamide is used as an intermediate in the synthesis of other organic compounds. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of nitroaromatic compounds.

Medicine: While specific medical applications of this compound are not well-documented, benzamide derivatives are known for their potential therapeutic properties, including antimicrobial and anticancer activities. Further research may reveal similar applications for this compound.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 4-Nitro-N-(tert-octyl)benzamide is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The amide group provides stability and allows for interactions with enzymes and receptors. The tert-octyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

    4-Nitrobenzamide: Lacks the tert-octyl group, making it less lipophilic and potentially less bioavailable.

    N-(tert-octyl)benzamide: Lacks the nitro group, reducing its reactivity in certain chemical reactions.

    4-Amino-N-(tert-octyl)benzamide: The reduced form of 4-Nitro-N-(tert-octyl)benzamide, with different chemical properties and reactivity.

Uniqueness: this compound is unique due to the combination of its nitro, amide, and tert-octyl groups. This combination imparts specific chemical reactivity, stability, and lipophilicity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-14(2,3)10-15(4,5)16-13(18)11-6-8-12(9-7-11)17(19)20/h6-9H,10H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACGEWWFPVXRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351336
Record name 4-Nitro-N-(tert-octyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101354-47-6
Record name 4-Nitro-N-(tert-octyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tert-octylamine (51.7 g, 0.4 mol) and triethylamine (61.2 ml, 0.44 mol) in 260 ml of dichloromethane were introduced into a reactor. It was heated to 70° C. then 4-nitrobenzoyl chloride (77.9 g, 0.42 mol) was added in small portions over 50 minutes. It was heated under reflux for 4 hours. The reaction mixture was poured over ice water; it was extracted with dichloromethane, dried and the solvent was evaporated off. The beige precipitate obtained was recrystallized from a mixture of isopropyl ether and ethanol (ratio 10:1). After drying under vacuum, 84.6 g (yield: 76%) of 4-nitro-N-(tert-octyl)benzamide were obtained in the form of an off-white powder and used as is in the next step.
Quantity
51.7 g
Type
reactant
Reaction Step One
Quantity
61.2 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
77.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

tert-Octylamine (51.7 g, 0.4 mol) and triethylamine (61.2 ml, 0.44 mol) in 260 ml of dichloroethane are introduced into a reactor. The mixture is heated to 70° C. and then 4-nitrobenzoyl chloride (77.9 g, 0.42 mol) is added in small portions in 50 minutes. The mixture is refluxed for 4 hours. The reaction mixture is poured into ice-cold water; the product is extracted with dichloromethane, drying is carried out, and the solvent is evaporated off. The beige precipitate obtained is recrystallized from a mixture of isopropyl ether and ethanol (10:1 ratio). After drying under vacuum, 84.6 g (yield: 76%) of 4-nitro-N-(tert-octyl)benzamide are obtained in the form of an off-white powder, which is used as it is in the following stage.
Quantity
51.7 g
Type
reactant
Reaction Step One
Quantity
61.2 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
77.9 g
Type
reactant
Reaction Step Two

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